

# Application Notes and Protocols for N-Oxalylglycine in Chromatin Modification Studies

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## Compound of Interest

Compound Name: *N-Oxalylglycine*

Cat. No.: *B139260*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**N-Oxalylglycine** (NOG) is a structural and functional analog of  $\alpha$ -ketoglutarate (also known as 2-oxoglutarate or 2-OG).<sup>[1][2]</sup> It acts as a competitive inhibitor of Fe(II)/2-oxoglutarate-dependent dioxygenases, a large superfamily of enzymes involved in various biological processes, including histone demethylation, DNA modification, and hypoxia signaling.<sup>[1][3][4]</sup> Due to its ability to broadly inhibit these enzymes, NOG and its cell-permeable prodrug, Dimethyloxalylglycine (DMOG), are invaluable chemical tools for studying epigenetic regulation and have applications in drug development.<sup>[5][6]</sup>

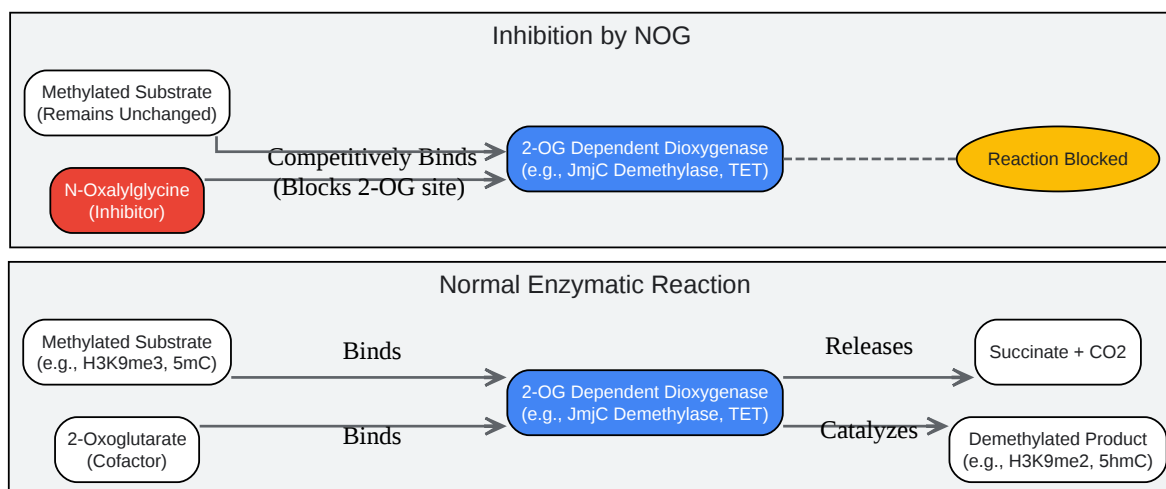
## Mechanism of Action

2-OG-dependent dioxygenases couple the oxidative decarboxylation of 2-OG to succinate and CO<sub>2</sub> with the oxidation (typically hydroxylation) of a prime substrate.<sup>[4]</sup> This enzyme family includes the Jumonji C (JmjC) domain-containing histone demethylases (KDMs) and the Ten-Eleven Translocation (TET) family of DNA hydroxylases, both central to chromatin modification.<sup>[6][7][8]</sup>

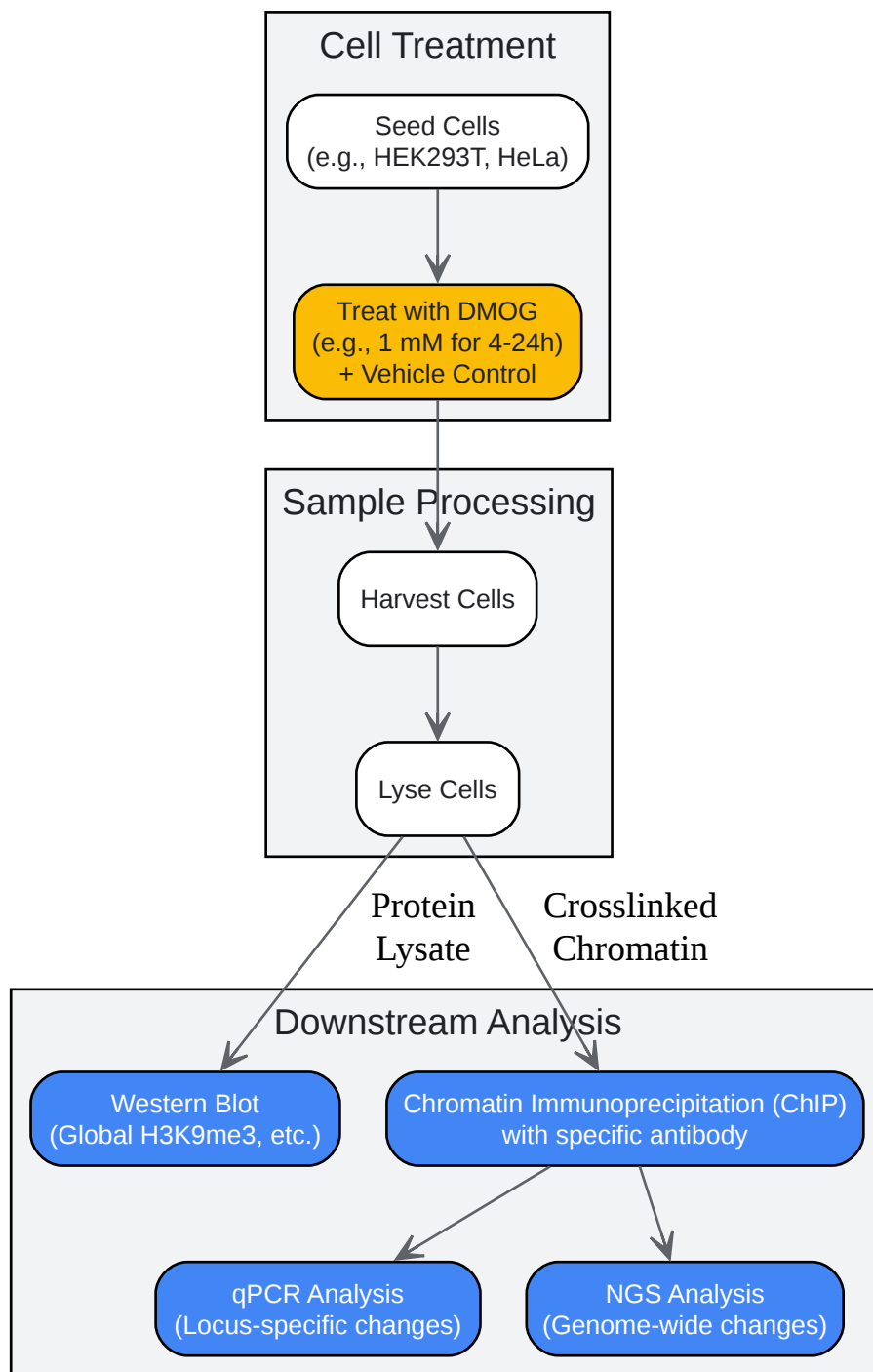
**N-Oxalylglycine** competitively inhibits these enzymes by binding to the 2-OG binding site in the catalytic domain, chelating the active site Fe(II) ion but failing to support the oxidative reaction.<sup>[9]</sup> This leads to a global increase in histone and DNA methylation levels by preventing

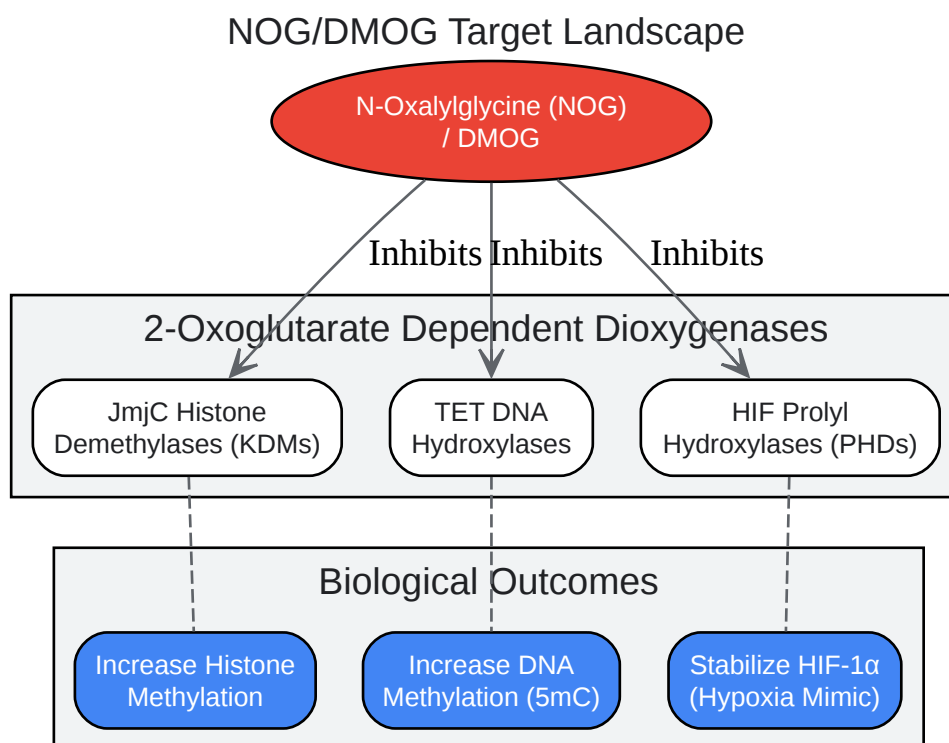
their removal. Its cell-permeable ester derivative, DMOG, is widely used in cellular assays; once inside the cell, it is rapidly hydrolyzed to NOG.[5][6]

## Mechanism of N-Oxalylglycine (NOG) Inhibition



## Experimental Workflow for Cellular Studies





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